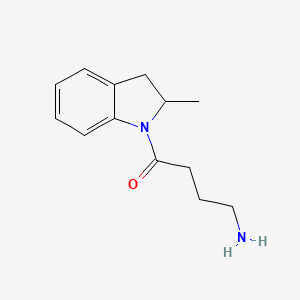
4-Amino-1-(2-methyl-2,3-dihydro-indol-1-yl)-butan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-1-(2-methyl-2,3-dihydro-indol-1-yl)-butan-1-one, more commonly referred to as AMIB, is a small molecule that has been used in a variety of scientific research applications. It is a highly versatile compound that has a wide range of biochemical and physiological effects.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
4-Amino-1-(2-methyl-2,3-dihydro-indol-1-yl)-butan-1-one and its derivatives are involved in various synthesis processes. The synthesis of conformationally constrained tryptophan derivatives, for example, utilizes similar compounds for peptide and peptoid conformation elucidation studies (Horwell et al., 1994). These derivatives help in limiting the conformational flexibility of the side chain, which is crucial for detailed structural analysis in organic chemistry.
Biological Activity
Compounds structurally related to 4-Amino-1-(2-methyl-2,3-dihydro-indol-1-yl)-butan-1-one exhibit a range of biological activities. Aspergillus gorakhpurensis, for instance, produces bioactive secondary metabolites including 4-(N-methyl-N-phenyl amino) butan-2-one, which has demonstrated strong inhibitory activity towards bacteria and fungi (Busi et al., 2009). This highlights the potential of these compounds in antimicrobial applications.
Pharmaceutical Applications
In the pharmaceutical domain, derivatives of 4-Amino-1-(2-methyl-2,3-dihydro-indol-1-yl)-butan-1-one are explored for their therapeutic potentials. For example, indapamide derivatives synthesized from a related compound showed proapoptotic activity on melanoma cell lines, indicating their potential as anticancer agents (Yılmaz et al., 2015).
Enzyme Inhibition
These compounds are also investigated for their enzyme inhibitory activities. A study demonstrated that certain derivatives act as potent inhibitors of dipeptidyl peptidase-4, an enzyme relevant in the treatment of type 2 diabetes (Wang et al., 2014). This application is particularly important in developing new therapeutic agents for diabetes management.
Propriétés
IUPAC Name |
4-amino-1-(2-methyl-2,3-dihydroindol-1-yl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-10-9-11-5-2-3-6-12(11)15(10)13(16)7-4-8-14/h2-3,5-6,10H,4,7-9,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUDKNELYOVLCFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)CCCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-1-(2-methyl-2,3-dihydro-indol-1-yl)-butan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

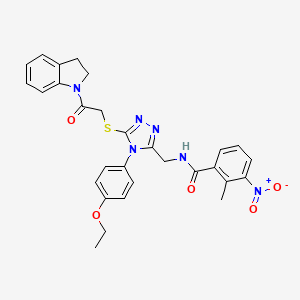
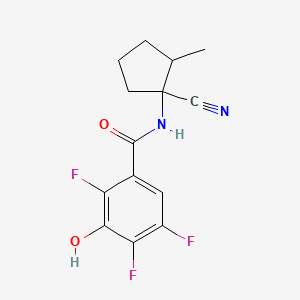
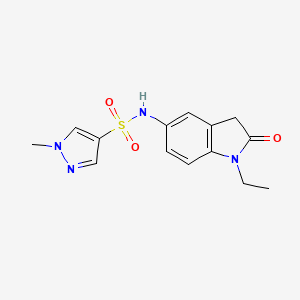
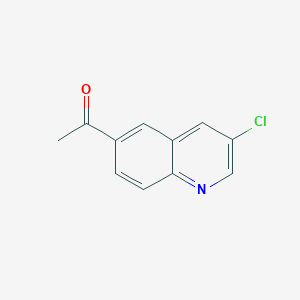
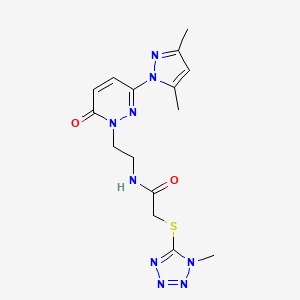
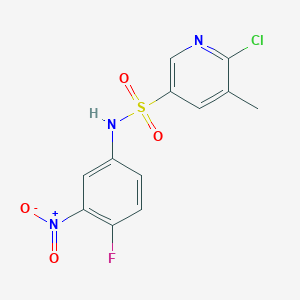
![2-[1-(2-Fluoropyridine-4-carbonyl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2420771.png)
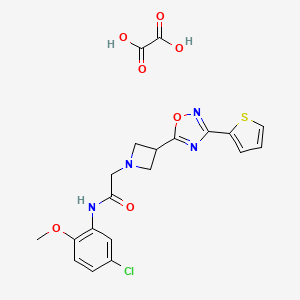
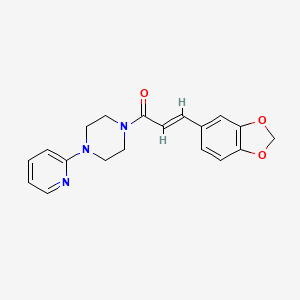
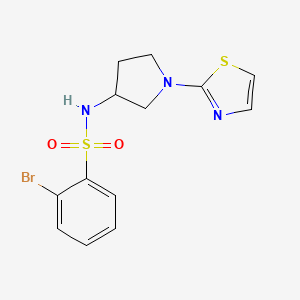
![2-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-3-(3,5-dimethylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2420782.png)
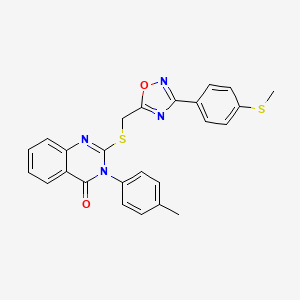
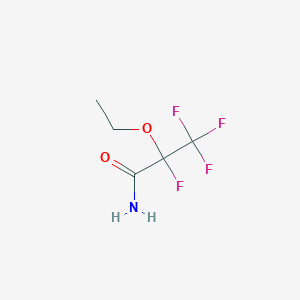
![4-[(4-Methyl-1,3-thiazol-2-yl)methyl]piperidin-4-ol dihydrochloride](/img/structure/B2420785.png)